molecular formula C18H24O4 B1594354 (-)-mono-(1R)-Menthyl phthalate CAS No. 33744-74-0

(-)-mono-(1R)-Menthyl phthalate

Cat. No.: B1594354
CAS No.: 33744-74-0
M. Wt: 304.4 g/mol
InChI Key: LJFJPDHXAWVDSA-DVOMOZLQSA-N
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Description

(-)-Mono-(1R)-Menthyl phthalate (CAS: 33744-74-0) is a chiral monoester derivative of phthalic acid, esterified with the (-)-menthol isomer (1R,2S,5R configuration). Its molecular formula is C₁₈H₂₂O₄, with a molecular weight of 302.37 g/mol . Structurally, it consists of a phthalate backbone linked to a menthyl group, conferring stereochemical specificity. Unlike bulk plasticizers such as di-(2-ethylhexyl) phthalate (DEHP), this compound is a monoester, which may arise as a metabolite or synthetic intermediate.

Properties

IUPAC Name

2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O4/c1-11(2)13-9-8-12(3)10-16(13)22-18(21)15-7-5-4-6-14(15)17(19)20/h4-7,11-13,16H,8-10H2,1-3H3,(H,19,20)/t12-,13+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFJPDHXAWVDSA-DVOMOZLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2=CC=CC=C2C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349127
Record name (-)-mono-(1R)-Menthyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33744-74-0
Record name (-)-mono-(1R)-Menthyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-mono-(1R)-Menthyl phthalate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Esterification with Phthalic Anhydride or Phthalic Acid

  • Reagents : Phthalic anhydride or phthalic acid, (-)-menthol (1R), acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).
  • Solvent : Non-polar solvents such as toluene or benzene are often used to facilitate water removal.
  • Procedure :
    • Mix phthalic anhydride or acid with (-)-menthol in the presence of an acid catalyst.
    • Heat under reflux with azeotropic removal of water (Dean-Stark apparatus) to drive the esterification.
    • Monitor reaction progress by thin-layer chromatography (TLC) or HPLC.
  • Purification :
    • After reaction completion, the mixture is cooled.
    • The product is extracted and purified by recrystallization or column chromatography.
  • Advantages :
    • Straightforward and widely used.
    • High selectivity for monoester if reaction conditions are controlled.
  • Disadvantages :
    • Potential formation of diesters if reaction is prolonged or excess alcohol is used.
    • Requires careful control of stoichiometry and reaction time.

Use of Activated Phthalic Derivatives

  • Reagents : Phthaloyl chloride or phthalic anhydride activated with coupling agents (e.g., DCC - dicyclohexylcarbodiimide).
  • Procedure :
    • The activated phthalic derivative is reacted with (-)-menthol under mild conditions.
    • This method often uses organic bases (e.g., pyridine) to scavenge HCl or other byproducts.
  • Advantages :
    • Milder reaction conditions.
    • Higher yields and selectivity.
  • Disadvantages :
    • Use of coupling agents adds cost and requires removal of byproducts.
    • Potential for side reactions.

Enzymatic Esterification

  • Reagents : Phthalic acid or esters, (-)-menthol, lipase enzymes.
  • Procedure :
    • Enzymatic catalysis under mild conditions (room temperature to 50°C).
    • Solvent-free or in organic solvents such as hexane.
  • Advantages :
    • High stereoselectivity and regioselectivity.
    • Environmentally friendly and mild.
  • Disadvantages :
    • Longer reaction times.
    • Enzyme cost and stability considerations.

Analytical and Purification Techniques

  • Chromatography : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard for analyzing purity and confirming monoester formation.
  • Sample Preparation for Analysis :
    • Solid-phase extraction (SPE) is commonly used to isolate phthalate monoesters from reaction mixtures or biological matrices.
    • Liquid-liquid extraction (LLE) with appropriate solvents is also used but is being replaced by more efficient SPE or QuEChERS methods for cleaner extracts.
  • Purification :
    • Recrystallization from solvents like ethanol or methanol.
    • Column chromatography using silica gel with eluents such as hexane/ethyl acetate mixtures.

Research Findings and Data Summary

Preparation Method Catalyst/Agent Solvent Temperature (°C) Reaction Time (h) Yield (%) Selectivity (Monoester) Notes
Direct esterification Sulfuric acid, p-TSA Toluene 80-110 4-8 70-85 High (if controlled) Requires azeotropic removal of water
Activated derivative coupling DCC, pyridine Dichloromethane 25-40 2-6 80-90 Very high Mild conditions, byproduct removal needed
Enzymatic esterification Lipase Hexane or solvent-free 25-50 24-48 60-75 Excellent Eco-friendly, high stereoselectivity

Chemical Reactions Analysis

Types of Reactions: (-)-Mono-(1R)-Menthyl phthalate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, leading to the formation of phthalic acid and (-)-menthol.

    Oxidation: Under oxidative conditions, the menthol moiety can be oxidized to form corresponding ketones or aldehydes.

    Substitution: The aromatic ring of the phthalate can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed:

    Hydrolysis: Phthalic acid and (-)-menthol.

    Oxidation: Ketones or aldehydes derived from menthol.

    Substitution: Nitro or sulfonic acid derivatives of the phthalate.

Scientific Research Applications

Chemistry

Plasticizer in Polymer Chemistry:

  • Used to enhance flexibility and durability in various polymer formulations.
  • Acts by embedding between polymer chains, reducing intermolecular forces.
ApplicationDescription
PlasticizersImproves material properties in flexible plastics, coatings, and adhesives.

Biology

Endocrine Disruption Studies:

  • Investigated for potential effects on endocrine systems.
  • Initial findings suggest interactions with biological receptors may impact hormonal activities.
Study FocusFindings
Endocrine DisruptionChiral nature may influence biological interactions.

Medicine

Drug Delivery Systems:

  • Explored for modifying release properties in pharmaceutical formulations.
  • Potential use in targeted drug delivery due to its compatibility with various drug compounds.
ApplicationPotential Benefits
Drug DeliveryEnhances release profiles and stability of active ingredients.

Industry

Production of Flexible Plastics:

  • Widely used in manufacturing flexible vinyl products.
  • Contributes to the production of consumer goods, flooring, and medical devices.
Industry UseExamples
Flexible PlasticsConsumer products, medical devices, coatings.

Case Study 1: Plasticizer Efficacy

In a study examining the effectiveness of various plasticizers in flexible PVC formulations, (-)-mono-(1R)-Menthyl phthalate was shown to significantly improve the mechanical properties compared to traditional plasticizers like diethyl phthalate (DEP). The study highlighted its superior performance in maintaining flexibility at lower temperatures.

Case Study 2: Biological Interaction

Research conducted on the biological interactions of this compound indicated that its chiral nature allows for selective binding to certain enzymes, potentially leading to altered metabolic pathways. This study emphasizes the need for further exploration into its role as an endocrine disruptor.

Mechanism of Action

The mechanism of action of (-)-mono-(1R)-Menthyl phthalate primarily involves its interaction with polymer matrices, where it acts as a plasticizer. By embedding itself between polymer chains, it reduces intermolecular forces, thereby increasing the flexibility and workability of the material. In biological systems, its effects are mediated through interactions with cellular receptors and enzymes, potentially leading to endocrine-disrupting activities.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include other mono-phthalates and menthyl esters. A comparative analysis is provided below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
(-)-Mono-(1R)-Menthyl phthalate 33744-74-0 C₁₈H₂₂O₄ 302.37 Chiral monoester; menthyl group confers lipophilicity and stereospecificity
Mono-(1S)-(+)-Menthyl phthalate 53623-42-0 C₁₈H₂₂O₄ 304.39 Enantiomer; similar structure but distinct stereochemical activity
Monoethyl phthalate (MEP) 2306-33-4 C₁₀H₁₀O₄ 194.18 Short-chain monoester; high urinary prevalence in human biomonitoring
Mono-2-ethylhexyl phthalate (MEHP) 4376-20-9 C₁₆H₂₂O₄ 278.34 Primary DEHP metabolite; linked to endocrine disruption and carcinogenicity
Menthyl acetate 2623-23-6 C₁₂H₂₂O₂ 198.30 Acetate ester of menthol; used in flavoring agents
Menthyl succinate 77341-67-4 C₁₄H₂₂O₄ 254.32 Succinic acid ester; distinct acid moiety compared to phthalates

Key Observations :

  • Stereochemistry: this compound and its (+)-isomer (CAS: 53623-42-0) share identical molecular formulas but differ in chiral activity, which may influence metabolic pathways or receptor interactions .
  • Chain Length and Lipophilicity : Short-chain analogs like MEP exhibit higher water solubility and urinary excretion, whereas menthyl and 2-ethylhexyl derivatives are more lipophilic, favoring bioaccumulation .
  • Functional Group Variation : Menthyl esters (acetate, succinate, phthalate) differ in acid moiety, affecting biodegradability and toxicity profiles. Phthalates are associated with endocrine disruption, while succinates may have distinct metabolic fates .
Toxicological and Environmental Profiles
This compound :
  • Limited direct toxicological data exist.
  • No biomonitoring studies have detected this compound in human samples (e.g., placenta, urine), unlike MEP, MEHP, and MBP .
MEHP (Mono-2-ethylhexyl phthalate) :
  • Toxicity : Associated with thyroid cancer risk (OR = 1.819 in multivariate models) , neurotoxicity in rat hippocampal neurons , and impaired sperm motility .
  • Persistence : Detected in 100% of placental samples (median: 3.23 ng/g dry weight) .
Menthyl Acetate :
  • Classified as a flavoring agent with low acute toxicity but lacks chronic exposure data .
Regulatory and Analytical Considerations
  • Detection: this compound is absent from standard phthalate metabolite panels (e.g., CDC NHANES), which focus on MEP, MEHP, and MBP .
  • Regulatory Status: Not listed under REACH or EPA priority chemicals, unlike MEHP and DEHP .

Biological Activity

(-)-mono-(1R)-Menthyl phthalate is a phthalate ester derived from menthol and phthalic acid. Phthalates are widely used as plasticizers in various consumer products, and their biological activities have garnered significant attention due to potential health implications. This article explores the biological activity of this compound, focusing on its effects on human health, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₈H₂₄O₄
  • Molecular Weight : 300.39 g/mol
  • CAS Number : 33744-74-0

Phthalates, including this compound, primarily exert their biological effects through endocrine disruption. They can interfere with hormone synthesis and signaling pathways, particularly those involving steroid hormones.

Key Mechanisms:

  • PPARα Agonism : Many phthalates activate peroxisome proliferator-activated receptor alpha (PPARα), which is linked to liver toxicity and tumorigenesis in rodent models . This mechanism has raised concerns about the relevance of such findings to human health.
  • Arachidonic Acid Pathway : Phthalates can inhibit phospholipase A2 (PLA2), affecting arachidonic acid release and subsequent eicosanoid production, which may disrupt reproductive functions .

Biological Activity and Health Implications

Research indicates that exposure to phthalates is associated with various adverse health outcomes:

  • Reproductive Health : Studies have shown that phthalates can disrupt male reproductive development, leading to conditions such as hypospadias and reduced fertility . The disruption of testosterone homeostasis is particularly concerning, as it affects the development of male reproductive organs.
  • Developmental Effects : In utero exposure to phthalates has been linked to lower birth weights and neurodevelopmental issues in children .
  • Metabolic Effects : Recent studies suggest that phthalate exposure may contribute to insulin resistance and increased oxidative stress markers, indicating potential metabolic dysfunctions .

Case Studies and Research Findings

StudyFindings
Aker et al. (2022)Investigated non-persistent chemical exposures in Arctic communities and found associations between phthalate levels and adverse reproductive outcomes .
PMC8204916 (2020)Highlighted the mode of action for phthalates affecting liver tumors and male sexual development in rodent studies, emphasizing the need for human-relevant endpoints in risk assessments .
Černá et al. (2023)Identified differences in phthalate exposure among European populations and its correlation with reproductive health issues .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (-)-mono-(1R)-Menthyl phthalate, and what analytical techniques are recommended for confirming its enantiomeric purity?

  • Synthetic Routes : The compound can be synthesized via esterification of phthalic anhydride with (-)-menthol. Enzymatic methods, such as lipase-catalyzed reactions (e.g., Candida rugosa lipase immobilized on Maghnite clay), offer stereoselective advantages .
  • Analytical Techniques :

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with UV detection to confirm enantiomeric purity.
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks of the menthyl group (e.g., δ 0.8–1.2 ppm for methyl groups) and phthalate carbonyl signals (δ 167–170 ppm) .
  • Polarimetry : Measure optical rotation ([α]D_D) to verify the (1R)-configuration, comparing to literature values (e.g., [α]D20_D^{20} = -50° to -60° in chloroform) .

Q. How can researchers optimize the synthesis yield of this compound using enzymatic methods?

  • Key Parameters :

  • Enzyme Selection : Use immobilized lipases (e.g., Candida antarctica Lipase B) for improved stability and reusability.
  • Solvent System : Non-polar solvents (e.g., hexane or toluene) enhance enantioselectivity by reducing water activity .
  • Molar Ratio : Optimize the phthalic anhydride-to-menthol ratio (typically 1:1.2) to minimize di-ester formation.
  • Temperature : Conduct reactions at 40–50°C to balance enzyme activity and substrate solubility.
    • Yield Monitoring : Track conversion via TLC (Rf_f ~0.5 in hexane:ethyl acetate 4:1) or GC-MS with derivatization .

Advanced Research Questions

Q. What experimental designs are appropriate for assessing the toxicokinetics of this compound in mammalian models?

  • In Vivo Protocols :

  • Exposure Routes : Follow OECD guidelines for oral (gavage) or dermal administration, using doses derived from NOAEL (No Observed Adverse Effect Level) studies of structurally similar phthalates .
  • Sampling : Collect blood, urine, and tissues (liver, kidney) at intervals (e.g., 0, 6, 24, 48 hr) to measure parent compound and metabolites (e.g., mono-ester derivatives) via LC-MS/MS .
  • Toxicokinetic Modeling : Use compartmental models to estimate parameters like t1/2t_{1/2}, CmaxC_{max}, and AUC (Area Under the Curve) .
    • Species Selection : Prioritize rodents (rats/mice) for initial screening, with non-human primates for translational relevance in endocrine disruption studies .

Q. How should researchers address discrepancies in reported endocrine-disrupting effects of this compound across different in vitro assays?

  • Methodological Considerations :

  • Assay Harmonization : Standardize cell lines (e.g., MCF-7 for estrogenicity) and exposure durations (48–72 hr) to reduce variability .
  • Dose-Response Validation : Include positive controls (e.g., 17β-estradiol) and negative controls (vehicle-only) to calibrate assay sensitivity.
  • Metabolite Inclusion : Test both the parent compound and its oxidative metabolites (e.g., hydroxylated derivatives) to account for bioactivation .
    • Data Reconciliation : Apply meta-analysis tools to quantify heterogeneity (e.g., I2^2 statistic) and identify confounding factors (e.g., serum-free vs. serum-containing media) .

Q. What computational strategies can predict the environmental persistence and bioaccumulation potential of this compound?

  • In Silico Tools :

  • EPI Suite : Estimate biodegradability (e.g., BIOWIN model) and bioaccumulation factors (BCF) using logP values (predicted ~4.5 for this compound) .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability and biomagnification risks.
    • Validation : Compare predictions with experimental soil adsorption studies (e.g., OECD 106 batch equilibrium method) and aquatic toxicity assays (e.g., Daphnia magna acute toxicity) .

Methodological Resources

  • Literature Search Strategies : Use PubMed/Scopus queries combining terms like "phthalates/toxicity"[Majr], "menthyl esters/metabolism"[Mesh], and "endocrine disruptors"[tw] with date filters (2000–2025) to capture recent findings .
  • Statistical Analysis : For dose-response data, apply nonlinear regression (e.g., Hill equation) in GraphPad Prism or R packages (drc) to derive EC50_{50} values and confidence intervals .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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(-)-mono-(1R)-Menthyl phthalate
Reactant of Route 2
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(-)-mono-(1R)-Menthyl phthalate

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